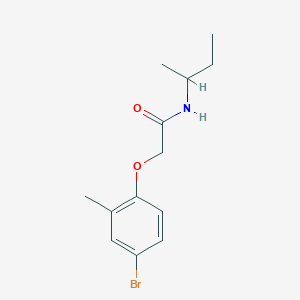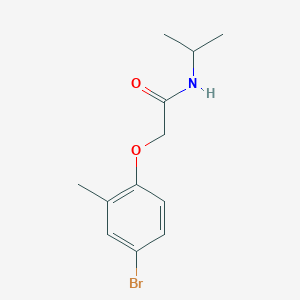![molecular formula C20H24FN3O3S B297160 N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B297160.png)
N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, also known as FPM-SA, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. FPM-SA belongs to the class of sulfonamide drugs and is structurally related to other piperazine-containing drugs, such as the antipsychotic drug, risperidone.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In neuroscience, N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been studied for its potential use in the treatment of schizophrenia, due to its structural similarity to risperidone. In immunology, N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which may have potential applications in the treatment of autoimmune diseases.
Wirkmechanismus
The exact mechanism of action of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to inhibit the activity of the enzyme, carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion. N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has also been shown to bind to and modulate the activity of certain receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has also been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin, which may have potential applications in the treatment of psychiatric disorders. In addition, N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the drug. In addition, N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to have potent anticancer activity, which makes it a promising candidate for further study in cancer research. However, one limitation of using N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide. One area of interest is the development of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide analogs with improved pharmacokinetic properties and increased efficacy. Another area of interest is the study of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide in combination with other anticancer drugs, to determine if it has synergistic effects. In addition, further studies are needed to fully elucidate the mechanism of action of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide and to determine its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology.
Synthesemethoden
The synthesis of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide involves a multistep process that begins with the reaction of 2-fluorophenylpiperazine with benzyl chloroformate to form N-benzyl-4-(2-fluorophenyl)piperazine-1-carboxamide. This intermediate is then reacted with ethyl 2-oxo-2-(methanesulfonyl)acetate to form N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide. The final product is obtained after purification by column chromatography.
Eigenschaften
Molekularformel |
C20H24FN3O3S |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-benzyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C20H24FN3O3S/c1-28(26,27)24(15-17-7-3-2-4-8-17)16-20(25)23-13-11-22(12-14-23)19-10-6-5-9-18(19)21/h2-10H,11-16H2,1H3 |
InChI-Schlüssel |
VJEKCMSKSSTHMM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Kanonische SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B297083.png)





![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)




